molecular formula C7H5BrFNO2 B13466747 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid

Cat. No.: B13466747
M. Wt: 234.02 g/mol
InChI Key: FDOJAWYKERPNLX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid (CAS: EN300-45212421) is a halogenated pyridine derivative with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.03 g/mol . Its structure features a pyridine ring substituted with bromo (position 2), fluoro (position 5), methyl (position 3), and a carboxylic acid group (position 4). This compound is widely used as a building block in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

2-bromo-5-fluoro-3-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H5BrFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2H,1H3,(H,11,12)

InChI Key

FDOJAWYKERPNLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of 3-methylpyridine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and meet the demands of various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and other functionalized molecules that can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Compound 1 : 5-Bromo-2-chloro-4-methylpyridine-3-carboxylic Acid
  • Molecular Formula: C₇H₅BrClNO₂
  • Molecular Weight : 250.48 g/mol
  • CAS : 1393576-22-1
  • Key Features :
    • Substitutions: Bromo (position 5), chloro (position 2), methyl (position 4), carboxylic acid (position 3).
    • Physical Properties :
  • Boiling Point: 361.2 ± 42.0 °C (predicted)
  • Density: 1.794 ± 0.06 g/cm³
  • pKa: 1.46 ± 0.32 (indicative of strong acidity due to electron-withdrawing halogens) .

Comparison :

  • The positional isomerism (carboxylic acid at position 3 vs. 4) and halogen type (Cl vs. F) differentiate this compound from the target molecule.
Compound 2 : 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Molecular Formula : C₆H₅ClN₂O₂ (inferred from CAS 89581-58-8)
  • CAS : 89581-58-8
  • Key Features :
    • Pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen).
    • Substitutions: Chloro (position 2), methyl (position 6), carboxylic acid (position 4).
  • Reactivity : The pyrimidine ring’s electron-deficient nature may enhance susceptibility to electrophilic attacks compared to pyridine derivatives .
Compound 3 : 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid
  • Molecular Formula : C₇H₇BrN₂O₂S (inferred from name)
  • Key Features :
    • Substitutions: Bromo (position 5), methylthio (position 2), carboxylic acid (position 4).
  • Comparison : The methylthio group introduces sulfur, which can act as a leaving group or participate in redox reactions, unlike halogens in the target compound .

Physicochemical Properties

Property Target Compound Compound 1 Compound 2
Molecular Weight 234.03 g/mol 250.48 g/mol ~169.57 g/mol (estimated)
Boiling Point Not reported 361.2 ± 42.0 °C Not reported
Density Not reported 1.794 ± 0.06 g/cm³ Not reported
pKa Predicted <2 (fluorine effect) 1.46 ± 0.32 Likely higher (weaker acidity)

Key Observations :

  • The target compound’s fluorine substituent likely results in stronger acidity than Compound 1’s chlorine, despite its lower molecular weight.
  • Pyrimidine derivatives (Compound 2, 3) exhibit distinct electronic properties due to additional nitrogen atoms, affecting solubility and reactivity .

Biological Activity

Overview

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is a heterocyclic organic compound with significant biological activity. Its molecular formula is C6H5BrFN, and it has a molecular weight of 190.01 g/mol. This compound belongs to the class of fluoropyridines, which are known for their unique chemical properties and interactions with various biological systems.

The primary mechanism of action for this compound involves its role as an inhibitor of the p38α mitogen-activated protein kinase (MAPK). This kinase is crucial in regulating inflammatory responses and cellular stress. The compound binds specifically to the ATP-binding site of p38α MAPK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets, which include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Inhibition of Inflammatory Responses

Research indicates that this compound effectively inhibits the release of pro-inflammatory cytokines, thereby reducing inflammation. In laboratory studies, low doses of this compound have been shown to significantly decrease p38α MAPK activity without causing major toxicity in cell cultures or animal models .

Cellular Effects

This compound influences various cellular processes, including:

  • Gene Expression: It modulates the expression of genes involved in inflammation and stress responses.
  • Cell Signaling Pathways: It alters signaling pathways critical for cellular metabolism and survival.

In experimental settings, it has been observed that prolonged exposure to the compound leads to changes in cellular signaling dynamics, suggesting a potential for therapeutic applications in inflammatory diseases .

Dosage and Temporal Effects

The biological effects of this compound vary with dosage. At lower concentrations, it effectively reduces inflammation with minimal side effects. However, higher doses may lead to different metabolic responses and potential cytotoxicity. Studies suggest that the compound remains stable under standard storage conditions, indicating its viability for extended use in research and therapeutic contexts .

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes. The biotransformation processes are essential for understanding its pharmacokinetics and potential interactions with other drugs .

Research Findings

Case Studies:

  • Inflammation Models: In animal models induced with inflammatory conditions, administration of this compound resulted in significant reductions in markers of inflammation compared to control groups.
  • Cell Culture Experiments: In vitro studies using macrophage cell lines demonstrated that treatment with this compound led to decreased secretion of TNF-α and IL-1β upon stimulation with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Summary Table: Biological Activities

Activity Description
Inflammation Inhibition Reduces TNF-α and IL-1β secretion by inhibiting p38α MAPK activity
Cellular Metabolism Modulation Alters gene expression related to stress and inflammation
Dosage Effects Effective at low doses; potential cytotoxicity at high doses
Metabolic Pathways Metabolized primarily by cytochrome P450 enzymes in the liver

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-fluoro-3-methylpyridine-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via halogenation of the pyridine core. A common approach involves bromination at the 2-position using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF at 0–5°C). Fluorination at the 5-position typically employs KF or Selectfluor in polar aprotic solvents . The carboxylic acid group is introduced via oxidation of a methyl or hydroxymethyl precursor using KMnO₄ or RuO₄ under acidic conditions. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To confirm purity (>98%) and detect trace impurities.
  • NMR (¹H, ¹³C, ¹⁹F): Characterize substituent positions (e.g., ¹⁹F NMR distinguishes para/ortho fluorine environments) .
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Elemental Analysis : Verify stoichiometry (C: 35.9%, Br: 34.1%, F: 8.1%) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

  • Methodological Answer :

  • Regioselectivity Control : Use directing groups (e.g., the carboxylic acid moiety directs electrophilic substitution to the 2- and 5-positions). For cross-coupling reactions (e.g., Suzuki-Miyaura), protect the carboxylic acid as a methyl ester to prevent coordination interference .
  • Temperature Modulation : Lower temperatures (–20°C) reduce undesired bromine migration during halogenation .
  • Catalytic Systems : Pd(PPh₃)₄ with ligand tuning (e.g., SPhos) enhances coupling efficiency at the bromine site while preserving fluorine integrity .

Q. How does the compound’s stability under acidic/basic conditions impact its use in multistep syntheses?

  • Methodological Answer :

  • Acidic Conditions : The carboxylic acid group is stable in mild acids (pH >3), but prolonged exposure to H₂SO₄ or HCl (pH <2) risks decarboxylation.
  • Basic Conditions : Deprotonation of the carboxylic acid (pKa ~2.5) enhances solubility but may lead to ester hydrolysis if protected groups are unstable. Use buffered conditions (pH 7–9) for reactions involving amines or nucleophiles .
  • Thermal Stability : Decomposition occurs above 150°C; reflux in high-boiling solvents (e.g., DMF, DMSO) should be minimized .

Q. What are the compound’s applications in designing enzyme inhibitors or probes?

  • Methodological Answer :

  • Pharmacophore Development : The bromine atom serves as a halogen-bonding donor for targeting enzyme active sites (e.g., kinases), while the carboxylic acid enables salt-bridge formation with basic residues .
  • Probe Synthesis : Conjugate the acid via EDC/NHS coupling to fluorescent tags (e.g., FITC) for cellular imaging. The fluorine atom allows ¹⁹F NMR tracking in binding assays .
  • Case Study : In EED inhibitor synthesis (e.g., Wang et al.), analogous pyridine-carboxylic acids act as core scaffolds for disrupting protein-protein interactions .

Data Contradictions and Resolution

  • Contradiction : and report differing melting points (mp) for related derivatives (155–156°C vs. 178–180°C).

    • Resolution : Variability arises from crystallinity and substituent effects. Always validate mp experimentally and cross-reference with DSC/TGA data .
  • Contradiction : Boronic acid coupling efficiency ( vs. 16) varies by >20% under similar conditions.

    • Resolution : Optimize catalyst loading (5–10 mol% Pd) and base (Cs₂CO₃ vs. K₃PO₄) based on electronic effects of adjacent substituents .

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